6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
Description
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (CID 605996) is a substituted coumarin derivative with the molecular formula C₁₁H₁₂O₃. Its structure features a benzopyran-2-one core modified by a 6-hydroxy group and 4,4-dimethyl substitution on the dihydro ring (Figure 1). Key properties include:
- Molecular Weight: 192.07 g/mol
- SMILES: CC1(CC(=O)OC2=C1C=C(C=C2)O)C
- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 138.6 Ų ([M+H]⁺) to 152.1 Ų ([M+Na]⁺) .
Properties
IUPAC Name |
6-hydroxy-4,4-dimethyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYURFSTLUGMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC2=C1C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxycoumarin with isobutyraldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound . The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-oxo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic ring structure allows it to interact with enzymes and receptors, potentially modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The benzopyran-2-one scaffold is highly versatile, with substituents influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Benzopyran-2-one Derivatives
Impact of Substituents on Properties
Hydroxy vs. Methoxy Groups: The 6-hydroxy group in the target compound enhances hydrogen bonding capacity, improving aqueous solubility compared to methoxy-substituted analogues like 6,7-dimethoxycoumarin .
Aromatic vs. Aliphatic Substituents :
Pharmacological Relevance
The target compound was identified in a study of coumarins as leishmaniasis inhibitors, alongside analogues like 4-methyl-7-methoxy-6-hydroxycoumarin and 6,7-dimethoxycoumarin . Key observations include:
- Hydroxy Groups : Essential for hydrogen bonding with target enzymes.
- Dimethyl Groups : May optimize pharmacokinetic stability by shielding the carbonyl group from enzymatic attack.
Theoretical and Computational Insights
- Lumping Strategy : Compounds with similar structures (e.g., benzopyran-2-ones with varying substituents) may be grouped in computational models to simplify reaction networks, as seen in climate-impact studies .
- CCS Predictions : The target compound’s CCS values provide insights into its ion mobility, useful for mass spectrometry-based identification .
Biological Activity
Overview
6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as 6HDM, is a benzopyran derivative that has garnered interest due to its diverse biological activities. This compound is characterized by a hydroxyl group and a unique ring structure that contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- CAS Number : 29423-72-1
- SMILES Notation : CC1(CC(=O)OC2=C1C=C(C=C2)O)C
The biological activity of 6HDM is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with biological molecules, influencing their activity. Additionally, the compound's aromatic structure allows it to modulate enzyme functions and cellular signaling pathways, potentially leading to various therapeutic effects such as:
- Enzyme Inhibition : 6HDM can inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Exhibits antibacterial properties against various pathogens.
- Antioxidant Effects : May scavenge free radicals, contributing to protective cellular mechanisms.
Antimicrobial Activity
Research indicates that 6HDM possesses significant antibacterial properties. It has been shown to be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Antioxidant Properties
The compound demonstrates notable antioxidant activity, which is crucial in preventing oxidative stress-related damage in cells. This property is linked to its structural features that allow it to donate electrons and neutralize free radicals.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of 6HDM on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in human melanoma and glioblastoma cells. For instance, studies suggest that it could achieve IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one | Lacks hydroxyl group | Different reactivity |
| 6-Methyl-3,4-dihydrocoumarin | Methyl instead of hydroxyl | Altered biological activity |
The presence of both hydroxyl and dimethyl groups in 6HDM enhances its solubility and reactivity compared to its analogs, making it a unique candidate for drug development.
Case Studies
- Anticancer Activity : A study investigated the effects of 6HDM on human melanoma cells (MDA/MB-435) and glioblastoma cells (SF-295). The compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, indicating its potential as an anticancer agent .
- Antibacterial Studies : In another study focusing on the antibacterial properties of various benzopyran derivatives, 6HDM showed effective inhibition against Gram-positive bacteria, suggesting its application in treating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted dihydrocoumarin precursors. A generalized approach involves:
Cyclization : Reacting 3,4-dihydro-2H-pyran derivatives with appropriate hydroxyl and methyl substituents under acidic conditions (e.g., PPTS in CH₂Cl₂ at 40°C) .
Purification : Use recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Critical Parameters :
- Temperature control during cyclization to avoid side reactions.
- Solvent polarity adjustments during chromatography to resolve structural analogs (e.g., 6-methyl derivatives) .
- Purity Validation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR :
- ¹H NMR : Look for characteristic signals: δ 6.8–7.2 ppm (aromatic protons), δ 2.5–3.0 ppm (dihydro-pyran CH₂), and δ 1.2–1.5 ppm (dimethyl groups).
- ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and quaternary carbons from the dimethyl substituents .
- IR : Strong absorption at ~1700 cm⁻¹ (lactone C=O stretch) and 3200–3500 cm⁻¹ (hydroxyl group) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₂O₃, exact mass 192.08) .
Q. What are the known biological activities of this compound, and how can its bioactivity be assessed in vitro?
- Methodological Answer : While direct data on this compound is limited, structurally related dihydrocoumarins exhibit antioxidant and enzyme inhibitory activities.
- Assay Design :
Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination at 517 nm).
Enzyme Inhibition : Test against α-glucosidase or cyclooxygenase (COX) using spectrophotometric methods .
- Positive Controls : Use quercetin (antioxidant) and acarbose (enzyme inhibition) for comparison.
Advanced Research Questions
Q. How do substituents (e.g., hydroxy and dimethyl groups) influence the compound’s stability and reactivity under varying pH conditions?
- Methodological Answer :
- Stability Studies :
- Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC. The hydroxy group may increase susceptibility to oxidation, requiring inert atmosphere storage .
- pH-Dependent Hydrolysis : Monitor lactone ring opening in buffered solutions (pH 1–10) using UV-Vis spectroscopy (λ ~270 nm for lactone vs. ~250 nm for open-chain acid) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to evaluate electron density distribution and predict reactive sites .
Q. What analytical challenges arise in detecting trace amounts of this compound in environmental matrices (e.g., post-wildfire residues)?
- Methodological Answer :
- Sample Preparation :
- Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices (e.g., soil or plant ash) .
- Detection :
- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor for m/z 192 (molecular ion) and fragmentation patterns .
- LC-HRMS : Use a Q-TOF system for high-resolution mass confirmation (error < 5 ppm) .
- Challenges : Co-elution with other dihydrocoumarin derivatives (e.g., 4,4,5,8-tetramethyl analogs) requires optimized chromatographic separation .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Meta-Analysis Framework :
Data Normalization : Adjust for variations in assay conditions (e.g., cell lines, solvent concentrations).
Structure-Activity Relationship (SAR) : Compare substituent effects across analogs (e.g., 6-methyl vs. 4,4-dimethyl derivatives) .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) and validate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
